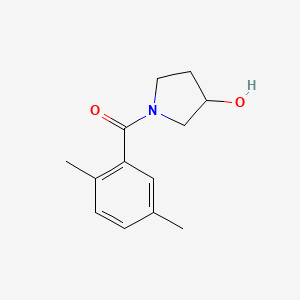
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Potenzielles Therapeutisches Agens Synthese
“1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol” hat potenzielle Anwendungen in der Pharmakologie, insbesondere in der Synthese von therapeutischen Wirkstoffen. Seine Struktur deutet darauf hin, dass es bei der Herstellung von Molekülen mit zentralnervöser Aktivität nützlich sein könnte, da der Pyrrolidinring ein häufiges Merkmal vieler Medikamente ist .
Organische Synthese: Zwischenprodukt für komplexe Moleküle
In der organischen Chemie könnte diese Verbindung als Zwischenprodukt für die Synthese komplexerer Moleküle dienen. Seine Benzoylgruppe und der Pyrrolidin-3-ol-Rest bieten Stellen für die Funktionalisierung für weitere chemische Reaktionen .
Materialwissenschaft: Polymersynthese
Die einzigartige Struktur der Verbindung könnte für die Entwicklung neuer Polymere mit spezifischen Eigenschaften wie erhöhter Festigkeit oder Flexibilität untersucht werden. Ihre potenzielle Reaktivität mit verschiedenen Monomeren könnte zu innovativen Materialien führen .
Biochemie: Enzymhemmung Studien
Biochemisch könnte “this compound” aufgrund seiner strukturellen Ähnlichkeit mit bekannten Inhibitoren zur Untersuchung der Enzymhemmung eingesetzt werden. Es könnte zum Verständnis der biochemischen Pfade und zur Entwicklung gezielter Inhibitoren beitragen .
Analytische Chemie: Chromatographie Standards
Diese Verbindung könnte aufgrund ihrer einzigartigen chemischen Signatur als Standard oder Referenzmaterial in der chromatographischen Analyse verwendet werden. Sie könnte bei der Kalibrierung von Instrumenten oder bei der Methodenentwicklung zum Nachweis ähnlicher Verbindungen helfen .
Umweltwissenschaften: Spurenanalyse
In den Umweltwissenschaften könnte “this compound” in der Spurenanalyse verwendet werden, um Verschmutzungsmuster zu untersuchen. Sein Nachweis in Umweltproben könnte auf das Vorhandensein verwandter Verbindungen oder Verschmutzungsquellen hinweisen .
Medizinische Chemie: Wirkstoffdesign
Die Struktur der Verbindung eignet sich gut für Anwendungen in der medizinischen Chemie, wo sie als Gerüst für das Wirkstoffdesign verwendet werden könnte. Ihr Pyrrolidinkern ist ein Merkmal in vielen pharmakologisch aktiven Verbindungen, was auf seine Nützlichkeit bei der Entwicklung neuer Medikamente hindeutet .
Chemieunterricht: Molekulare Wechselwirkungen lehren
Schließlich könnte “this compound” im Chemieunterricht verwendet werden, um Schülern molekulare Wechselwirkungen und Reaktivität zu vermitteln. Seine Struktur bietet ein gutes Beispiel für sterische und elektronische Effekte in Molekülen .
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-10(2)12(7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZCRBQXTFBZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















